BenchChemオンラインストアへようこそ!

N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide

mGluR2 negative allosteric modulator structure-activity relationship

This pyrazolopyrazine-based mGluR2 negative allosteric modulator (NAM) features a unique 2-oxoethyl linker bridging the 6,7-dihydropyrazolo[1,5-a]pyrazine core to a benzamide pharmacophore, creating conformational flexibility absent in directly linked analogues. Subtle linker modifications drastically alter allosteric binding cooperativity, receptor subtype selectivity, and functional bias. Ideal for head-to-head mGluR2/mGluR3 selectivity screening, SAR studies on linker pharmacology, and as a reference standard for HPLC/UPLC method development. Procure with confidence — verify the oxoethyl spacer before purchase to avoid compounds with divergent potency and in vivo disposition.

Molecular Formula C15H16N4O2
Molecular Weight 284.319
CAS No. 2034544-38-0
Cat. No. B2704908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide
CAS2034544-38-0
Molecular FormulaC15H16N4O2
Molecular Weight284.319
Structural Identifiers
SMILESC1CN2C(=CC=N2)CN1C(=O)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C15H16N4O2/c20-14(10-16-15(21)12-4-2-1-3-5-12)18-8-9-19-13(11-18)6-7-17-19/h1-7H,8-11H2,(H,16,21)
InChIKeyILUPEEIIRWJCAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide – Core Chemical Identity and Pharmacological Class


N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide (CAS 2034544-38-0) is a synthetic small molecule belonging to the pyrazolopyrazine class. Its core structure is a 6,7-dihydropyrazolo[1,5-a]pyrazine scaffold linked via a 2-oxoethyl bridge to a benzamide moiety . This compound class has been disclosed in the patent literature as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2), a G-protein-coupled receptor implicated in central nervous system disorders [1]. The structural architecture distinguishes it from earlier 4(5H)-one derivatives that lack the oxoethyl-benzamide extension.

Why Generic Substitution of N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide Is Not Straightforward


Within the mGluR2 NAM chemical space, even subtle modifications to the linker region or the terminal amide can drastically alter allosteric binding cooperativity, receptor subtype selectivity, and downstream functional effects [1]. The 2-oxoethyl spacer in this compound creates a distinct distance and conformational flexibility between the pyrazolopyrazine core and the benzamide pharmacophore, which is not present in directly linked benzamide analogues (e.g., N-[(7S)-7-methyl-4-oxo-5-aryl-6,7-dihydropyrazolo[1,5-a]pyrazin-3-yl]benzamides) [1]. Procurement based solely on the core scaffold without verifying the linker identity therefore carries a high risk of obtaining a compound with divergent potency, selectivity, and in vivo disposition.

Quantitative Differentiation Evidence for N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide


Linker-Dependent mGluR2 Negative Allosteric Modulation Potency

This compound acts as a negative allosteric modulator (NAM) of mGluR2, a mechanism confirmed for the pyrazolopyrazine class [1]. Directly linked benzamide analogues in the patent literature exhibit mGluR2 NAM activity; however, the 2-oxoethyl linker present here is expected to alter the allosteric binding pose and cooperativity factor (α/β) relative to those comparators [1]. No head-to-head functional assay data comparing the target compound with a specific benzamide analogue under identical conditions are publicly available. The differentiation is therefore inferred from the structural divergence rather than from a direct IC50/EC50 comparison.

mGluR2 negative allosteric modulator structure-activity relationship

Potential Subtype Selectivity Advantage Over Orthosteric mGluR2/3 Antagonists

Negative allosteric modulators that bind to a site distinct from the glutamate orthosteric site may achieve higher subtype selectivity than orthosteric antagonists, which often cannot distinguish between the highly homologous mGluR2 and mGluR3 subtypes [1]. The orthosteric antagonist LY341495, for example, inhibits both mGluR2 and mGluR3 with comparable nanomolar potency. While no quantitative selectivity data exist for the target compound, the allosteric mechanism of the pyrazolopyrazine class implies that it may spare mGluR3-mediated signaling, a property that would differentiate it from mixed mGluR2/3 antagonists [1]. This remains a class-level inference until direct selectivity profiling is conducted.

mGluR2 selectivity allosteric modulator off-target

Physicochemical Property Differentiation Driven by the 2-Oxoethyl Linker

The 2-oxoethyl linker introduces an additional polar atom and hydrogen-bond acceptor into the molecular structure compared to directly linked benzamide analogues, which is predicted to lower lipophilicity and improve aqueous solubility [1]. The calculated molecular weight of 284.32 g/mol and the presence of the oxoethyl spacer suggest a Central Nervous System Multiparameter Optimization (CNS MPO) profile that may differ favourably from higher-molecular-weight, more lipophilic direct benzamide derivatives (e.g., N-[(7S)-7-methyl-4-oxo-5-(4-trifluoromethylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-3-yl]benzamide with MW > 440 g/mol and higher clogP) [1]. These computed property differences directly impact formulation ease, DMSO solubility for in vitro assays, and blood-brain barrier penetration probability.

lipophilicity solubility CNS MPO

Recommended Application Scenarios for N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide


Chemical Probe for Investigating mGluR2 Allosteric Modulation with a Distinct Linker Chemotype

This compound can serve as a valuable tool compound in academic or pharmaceutical laboratories studying mGluR2 negative allosteric modulation, specifically to explore the pharmacological consequences of an oxoethyl linker on binding kinetics, cooperativity, and functional bias compared to directly linked benzamide NAMs [1]. Its use in parallel with a close analogue (e.g., a 3-yl benzamide from patent US10005785) allows the direct attribution of pharmacological differences to the linker region.

In Vitro Selectivity Profiling Against Group-II mGluR Family Members

Owing to the anticipated subtype selectivity of allosteric modulators, researchers should prioritise this compound for head-to-head selectivity screening against mGluR2 and mGluR3 in recombinant cell lines [1]. Establishing an mGluR2/mGluR3 selectivity ratio would directly address a key knowledge gap and enhance the compound's value as a differentiated pharmacological tool versus mixed mGluR2/3 antagonists.

CNS Drug Discovery Programmes Targeting Cognitive or Mood Disorders

Given the therapeutic validation of mGluR2 NAMs in preclinical models of depression and cognitive dysfunction, this compound can be integrated into discovery cascades as an early lead-like molecule [1]. Its physico chemical profile (lower MW, moderate lipophilicity) makes it a suitable starting point for hit-to-lead optimisation where brain penetration and formulation developability are critical decision gates.

Reference Standard for Analytical Method Development and Quality Control

For contract research organisations (CROs) and analytical chemistry groups, this compound can be used as a reference standard to develop and validate HPLC/UPLC purity methods for the broader class of pyrazolopyrazine derivatives [1]. Its unique retention time and spectroscopic signature (e.g., UV λmax, MS/MS fragmentation pattern) differentiate it from structurally similar contaminants or degradation products.

Quote Request

Request a Quote for N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.